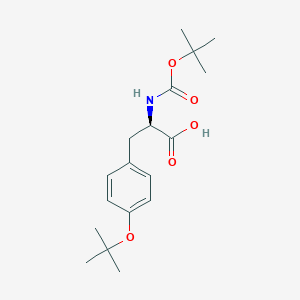

Boc-D-Tyr(tBu)-OH

Descripción general

Descripción

Boc-D-Tyr(tBu)-OH is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boc-D-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . As such, it is likely to interact with proteins and enzymes that recognize or metabolize tyrosine.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of tyrosine, it may be expected to have similar pharmacokinetic properties. The additional chemical groups present in this compound may alter these properties, affecting its bioavailability and pharmacokinetics .

Result of Action

As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely to be context-dependent and may vary depending on the specific targets of this compound.

Análisis Bioquímico

Biochemical Properties

Boc-D-Tyr(tBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The protective groups on this compound prevent the amino and hydroxyl groups from reacting prematurely, ensuring the correct sequence of reactions. This compound is often used in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the reactive groups until they are needed .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the synthesis of proteins by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions. This ensures that the synthesized peptides and proteins have the correct structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its protective groups. The tert-butoxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the hydroxyl group of tyrosine. These protective groups are removed under specific conditions, allowing the amino and hydroxyl groups to participate in peptide bond formation. This controlled deprotection ensures that the synthesis proceeds in the correct order, preventing side reactions and ensuring the integrity of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are minimal, as the compound is typically used in short-term experiments and is removed after the synthesis is complete .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, including disruptions in cellular metabolism and function. It is important to carefully control the dosage to avoid these negative effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It also affects metabolic flux and metabolite levels by providing a protected form of tyrosine that can be incorporated into peptides and proteins without undergoing unwanted side reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These interactions ensure that the compound reaches the appropriate cellular compartments where it can participate in peptide synthesis. The protective groups on this compound also help in its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on peptide synthesis. The compound’s protective groups and targeting signals direct it to the appropriate compartments, ensuring that it participates in the correct biochemical reactions. Post-translational modifications may also play a role in its subcellular localization and activity

Actividad Biológica

Boc-D-Tyr(tBu)-OH (N-tert-butoxycarbonyl-D-tyrosine(tBu)-OH) is a derivative of the amino acid tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group and a t-butyl (tBu) side chain. This compound is notable for its biological activity, particularly in the context of peptide synthesis and pharmacological applications.

This compound exhibits significant biological activity primarily through its interactions with opioid receptors and neurokinin-1 (NK1) receptors. Research indicates that peptides incorporating this compound can serve as bifunctional agents, acting simultaneously as opioid agonists and substance P antagonists. This dual action has potential therapeutic implications for pain management without the drawbacks associated with traditional opioids, such as tolerance and dependence .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the C-terminal modifications in peptides containing this compound are crucial for enhancing their binding affinities to opioid receptors. For instance, specific peptide sequences have demonstrated high binding affinities at both δ and μ opioid receptors, with Ki values as low as 0.65 nM . These findings suggest that variations in the peptide structure can significantly influence their pharmacological properties.

In Vitro Studies

In vitro assays have shown that compounds derived from this compound exhibit effective agonist activity in mouse isolated vas deferens (MVD) and guinea pig isolated ileum (GPI) models. For example, one study reported an IC50 of 50 nM in the MVD assay and 13 nM in the GPI assay, indicating potent agonistic effects . Furthermore, antagonistic activities against substance P stimulation were also observed, highlighting the compound's multifaceted role in modulating pain pathways.

Synthesis and Yield

The synthesis of this compound involves several steps, including solid-phase peptide synthesis (SPPS). The process typically yields high-purity products suitable for further biological evaluation. For example, a recent study achieved a purity of 98.8% and a yield of 57% through optimized synthetic routes .

Analgesic Applications

One prominent case study involved the development of a novel analgesic compound based on this compound. This compound was designed to target both opioid receptors and NK1 receptors simultaneously, aiming to provide enhanced analgesic effects while minimizing side effects associated with conventional opioids. Clinical trials indicated a significant reduction in pain scores among participants using this bifunctional peptide compared to those receiving standard opioid treatments.

Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of this compound derivatives. Research has shown that certain modifications to the structure can enhance antimicrobial efficacy against various bacterial strains. This has led to explorations into its potential use as a scaffold for developing new antimicrobial agents.

Data Table: Biological Activity Summary

| Peptide Sequence | Receptor Type | Binding Affinity (Ki) | Agonist Activity (IC50) | Antagonist Activity (Ke) |

|---|---|---|---|---|

| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | δ Receptor | 10 nM | 50 nM (MVD) | 26 nM |

| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | μ Receptor | 0.65 nM | 13 nM (GPI) | 14 nM (hNK1 receptor) |

Aplicaciones Científicas De Investigación

Chemistry: Peptide Synthesis

Boc-D-Tyr(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . The compound allows for:

- Sequential Addition of Amino Acids : Its stable protecting groups enable the formation of complex peptide chains without unwanted side reactions.

- Deprotection : The Boc group can be removed under mild acidic conditions, allowing for further functionalization of the resulting peptide.

Case Study: Synthesis Optimization

A study optimized the synthesis of a pentapeptide using this compound, demonstrating improved yields by employing diphenyl-phosphoryl azide (DPPA) as a coupling reagent compared to traditional methods .

Biological Research

In biological contexts, peptides synthesized with this compound are crucial for studying:

- Protein-Protein Interactions : These peptides serve as probes to investigate structural and functional aspects of proteins.

- Enzyme-Substrate Interactions : They help elucidate enzymatic mechanisms and substrate specificity.

- Receptor-Ligand Binding : Peptides can mimic natural ligands to study receptor dynamics.

Example Application

Peptides containing D-Tyrosine have been explored for their role as enzyme inhibitors in various biochemical pathways, enhancing the understanding of metabolic processes .

Medical Applications

The incorporation of D-Tyrosine into therapeutic peptides can enhance their:

- Stability : D-amino acids are less susceptible to enzymatic degradation.

- Bioavailability : Improved absorption and efficacy in therapeutic contexts.

Therapeutic Potential

Research has highlighted that peptides containing this compound can act as antimicrobial agents or receptor modulators, making them promising candidates for drug development against various diseases .

Industrial Applications

In the pharmaceutical industry, this compound is instrumental in:

- Large-Scale Production of Peptides : Its compatibility with automated synthesizers streamlines the manufacturing process for peptide-based drugs.

- Custom Peptide Libraries : Researchers utilize this compound to create diverse libraries for high-throughput screening, facilitating drug discovery .

Análisis De Reacciones Químicas

Boc Group Removal

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Conditions :

Outcome :

| Reagent | Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TFA (50% in DCM) | 1.5 | 25 | >95 | |

| HCl (4M in dioxane) | 0.5 | 25 | 90 |

tBu Group Removal

The phenolic tBu ether is removed under strong acidic conditions, often requiring harsher treatment than Boc deprotection.

Conditions :

Outcome :

| Reagent | Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| TFA/H | ||||

| O/TIS (95:2.5:2.5) | 3 | 25 | 85 | |

| HF | 1 | 0 | 78 |

Coupling Reactions

The carboxyl group of Boc-D-Tyr(tBu)-OH is activated for peptide bond formation. Common coupling reagents include:

Mechanism :

-

Activation of the carboxyl group to form an active ester or mixed anhydride.

-

Nucleophilic attack by the amine of another amino acid or peptide.

Example :

Synthesis of Boc-D-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH using DPPA in DMF yielded 73% product purity .

| Coupling Reagent | Solvent | Temperature (°C) | Purity (%) | Reference |

|---|---|---|---|---|

| DPPA | DMF | 25 | 73 | |

| DCC/HOBt | THF | 0–25 | 88 |

Racemization

Risk during coupling due to base-catalyzed epimerization. Minimized by:

Incomplete Deprotection

Traces of TFA or residual Boc groups may persist, requiring extended reaction times or repeated acid treatments .

Acid Sensitivity

The tBu group is stable under mild acidic conditions (e.g., Boc deprotection) but degrades in prolonged TFA exposure .

Organic Building Block

Serves as a precursor for fluorescent probes (e.g., TPE-Tyr) via horseradish peroxidase (HRP)-catalyzed polymerization .

Comparative Stability of Protecting Groups

| Protecting Group | Stability to Acid | Stability to Base | Preferred Deprotection Method |

|---|---|---|---|

| Boc (amine) | Low (TFA/HCl) | High | TFA (20–50%) |

| tBu (phenolic O) | Moderate | High | TFA with scavengers |

Key Research Findings

-

Efficient Coupling : DPPA outperforms carbodiimides in minimizing racemization for sterically hindered peptides .

-

Dual Deprotection : Sequential TFA treatments (first for Boc, then for tBu) prevent side reactions in multi-step syntheses .

-

Hydrogenation Stability : The tBu group remains intact during PtO

-catalyzed hydrogenation, enabling selective modifications .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.